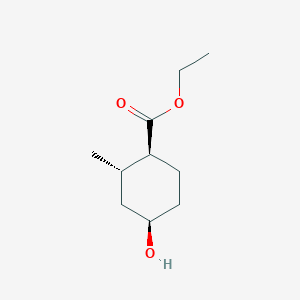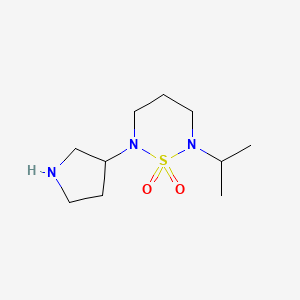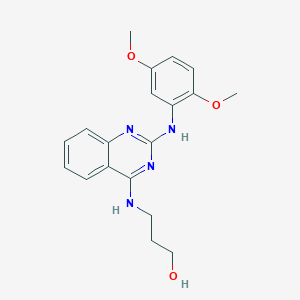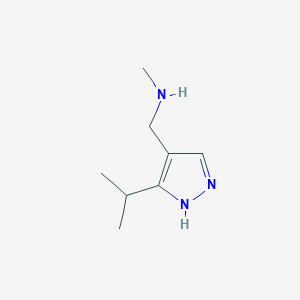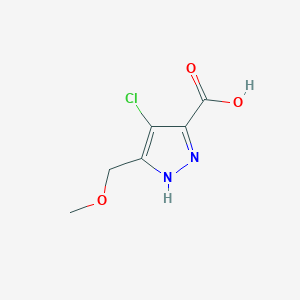![molecular formula C10H11N3O B13336894 2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13336894.png)
2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of tetrahydrofuran and imidazo[4,5-b]pyridine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the tetrahydrofuran moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can form the imidazo[4,5-b]pyridine core, which can then be further functionalized to introduce the tetrahydrofuran ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The use of environmentally friendly and cost-effective methods is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure and exhibit diverse biological activities.
Imidazo[1,2-a]pyridines: These compounds are also nitrogen-containing heterocycles with significant medicinal chemistry applications.
Uniqueness
2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine is unique due to the presence of the tetrahydrofuran ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile scaffold in drug discovery .
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(oxolan-2-yl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C10H11N3O/c1-3-7-9(11-5-1)13-10(12-7)8-4-2-6-14-8/h1,3,5,8H,2,4,6H2,(H,11,12,13) |
InChI Key |
BZQYSNKPSRQWHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13336813.png)
![2-[4-(3-Pyrrolidinyl)1,3-thiazol-2yl]guanidine](/img/structure/B13336820.png)
![2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one](/img/structure/B13336824.png)
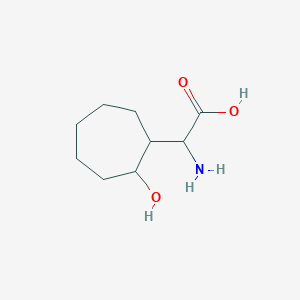
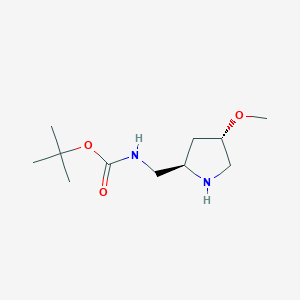
![{8-Oxaspiro[4.5]decan-1-yl}methanol](/img/structure/B13336837.png)
